2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl

Übersicht

Beschreibung

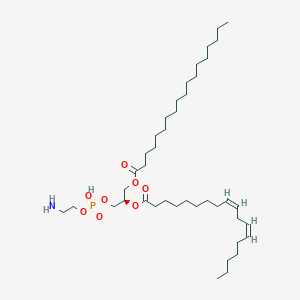

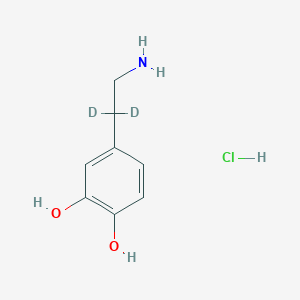

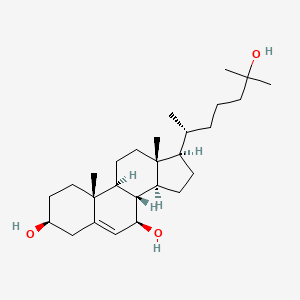

2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl, also known as Dopamine HCl, 3-Hydroxytyramine HCl, or 3,4-Dihydroxyphenethylamine HCl, is a compound with the molecular formula (HO)2C6H3CD2CH2NH2·HCl . It has a molecular weight of 191.65 . This compound is used in medical research and is a useful isotopically labeled research compound .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl is represented by the formula (HO)2C6H3CD2CH2NH2·HCl . This indicates that the compound contains a benzene ring with two hydroxyl groups (OH), an ethyl group with two deuterium atoms (CD2), and an amine group (NH2), all connected in the specified configuration.

Physical And Chemical Properties Analysis

The compound is stable if stored under recommended conditions . The compound is non-hazardous for transport .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis and Modification Processes

A range of studies have explored the synthesis and chemical modification of compounds related to 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl. For instance, Huiyan Wang et al. (2011) developed an environmentally friendly protocol for synthesizing derivatives of this compound using ultrasound-mediated condensation, which offers a simpler work-up procedure and higher yields compared to other methods (Wang, Huiyan et al., 2011). Additionally, Sunliang Cui et al. (2007) discovered a novel synthesis for Hantzsch-type N-substituted 1,4-dihydropyridines from similar compounds, which can be further transformed into fluorescent products (Cui, Sunliang et al., 2007).

Chemical Properties and Applications

In terms of chemical properties and applications, Kishore Thalluri et al. (2014) illustrated a method for synthesizing ureas from carboxylic acids using a reagent related to 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl, demonstrating good yields and compatibility with various protecting groups (Thalluri, Kishore et al., 2014). Furthermore, F. Claudi et al. (1992) synthesized derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine and studied their affinity and selectivity for dopamine receptors, indicating potential pharmaceutical applications (Claudi, F. et al., 1992).

Molecular Studies and Applications

Molecular Dynamics and Quantum Chemical Studies

Zohreh Salarvand et al. (2017) conducted an investigation into the corrosion resistance of mild steel using derivatives of 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl, utilizing quantum chemical calculations and molecular dynamics simulations (Salarvand, Zohreh et al., 2017). This study highlights the potential of such compounds in industrial applications.

Pharmacological Characterization

The pharmacological properties of similar compounds have been explored, as demonstrated by the work of P. G. Wuts et al. (2000) in synthesizing derivatives for potential use in drug development (Wuts, P. G. et al., 2000).

Wirkmechanismus

Target of Action

The primary target of 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl, also known as Dopamine HCl , is the dopamine receptors . Dopamine is a catecholamine neurotransmitter that plays several important roles in the brain and body. It is involved in regulating mood and reward, motor control, and a number of other functions .

Mode of Action

Dopamine HCl interacts with its targets, the dopamine receptors, by binding to them and activating them . This activation triggers a series of events within the cell that leads to the cell’s response. The specific changes that occur depend on the type of cell and the type of dopamine receptor that the dopamine is interacting with .

Biochemical Pathways

The activation of dopamine receptors affects several biochemical pathways. One of the most significant is the cAMP pathway . When dopamine binds to its receptors, it can inhibit the production of cAMP, a second messenger involved in many cellular processes . This can have downstream effects on a variety of cellular functions, including gene expression, cell growth, and apoptosis .

Result of Action

The molecular and cellular effects of Dopamine HCl’s action are diverse and depend on the specific type of dopamine receptor it interacts with and the type of cell it is in . Some of the effects can include changes in gene expression, cell growth, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dopamine HCl. For example, the presence of other neurotransmitters, the specific type of dopamine receptor, and the overall state of the cell can all affect how Dopamine HCl interacts with its target . Additionally, factors such as pH and temperature can affect the stability of Dopamine HCl .

Eigenschaften

IUPAC Name |

4-(2-amino-1,1-dideuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-BCKZTNHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C1=CC(=C(C=C1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)